6,7-Dimethoxyquinoline-4-carbaldehyde

PDGFR tyrosine kinase inhibition structure-activity relationship

This heterocyclic aldehyde features a 6,7-dimethoxy substitution pattern critical for potent PDGF-RTK inhibition (≤20 nM IC₅₀) and TOP1 inhibitor activity. Its 4-carbaldehyde group enables Knoevenagel condensations for library synthesis. Source this specific scaffold to ensure reproducible structure-activity relationships in your medicinal chemistry programs.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B12854465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxyquinoline-4-carbaldehyde
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)C=O
InChIInChI=1S/C12H11NO3/c1-15-11-5-9-8(7-14)3-4-13-10(9)6-12(11)16-2/h3-7H,1-2H3
InChIKeyYBXPQMDSGBEYEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxyquinoline-4-carbaldehyde: Technical Overview and Procurement Context


6,7-Dimethoxyquinoline-4-carbaldehyde (CAS: 855167-99-6) is a heterocyclic aromatic aldehyde belonging to the quinoline-4-carbaldehyde class, distinguished by the presence of methoxy substituents at the 6- and 7-positions of the quinoline scaffold [1]. This substitution pattern confers enhanced electron density on the quinoline ring system, which modulates both its chemical reactivity in condensation reactions and its biological target engagement properties [2]. The 4-carbaldehyde functional group provides a versatile synthetic handle for Schiff base formation, Knoevenagel condensations, and other carbon-carbon bond-forming reactions, establishing this compound as a strategic building block in medicinal chemistry programs targeting kinase inhibition and antiproliferative indications [3].

6,7-Dimethoxyquinoline-4-carbaldehyde: Why Structural Specificity Determines Functional Outcomes


Generic substitution among quinoline-4-carbaldehyde derivatives or alternative heterocyclic aldehydes is contraindicated by documented structure-activity relationships that demonstrate critical dependencies on both substitution pattern and functional group positioning. The presence of 6,7-dimethoxy groups has been established as advantageous for potent inhibition of PDGF receptor tyrosine kinase (PDGF-RTK), with comparative data showing measurable activity differences between dimethoxy-substituted and unsubstituted quinoline analogs [1]. Similarly, the precise positioning of the aldehyde moiety at the 4-position versus alternative positions (2-, 3-, 5-, 6-, 7-, or 8-) governs both synthetic accessibility and downstream biological activity profiles, as evidenced by comparative insecticidal activity data where quinoline-4-carbaldehyde (LD₅₀ = 0.084 mg/cm² fumigant) demonstrated superiority over the 3-carbaldehyde isomer (LD₅₀ = 0.173 mg/cm²) [2]. These positional and substituent effects preclude indiscriminate substitution with structurally related compounds and mandate compound-specific sourcing for reproducible experimental outcomes.

6,7-Dimethoxyquinoline-4-carbaldehyde: Quantifiable Differentiation Evidence Guide for Procurement Decisions


PDGFR Tyrosine Kinase Inhibitory Contribution: 6,7-Dimethoxy Substitution Advantage Quantified

The 6,7-dimethoxy substitution pattern on the quinoline ring confers a measurable advantage in PDGF receptor tyrosine kinase (PDGF-RTK) inhibition compared to unsubstituted quinoline analogs. The SAR analysis explicitly states that the presence of 6,7-dimethoxy groups is advantageous for potent PDGF-RTK inhibition [1]. Optimum activity of approximately ≤20 nM (IC₅₀) was achieved when the 6,7-dimethoxyquinoline core was further substituted at the 3-position with lipophilic groups, establishing the 6,7-dimethoxyquinoline scaffold as a validated kinase inhibitor pharmacophore [2].

PDGFR tyrosine kinase inhibition structure-activity relationship oncology

Topoisomerase I Inhibition: 6,7-Dimethoxyquinoline Derivatives as Novel Scaffold Class

The 6,7-dimethoxyquinoline scaffold has been validated as the core of a new class of topoisomerase I (TOP1) inhibitors with potent in vitro anticancer activity [1]. Among the synthesized 4-alkoxy-2-aryl-6,7-dimethoxyquinoline series, compound 14m demonstrated the most potent activity with a full NCI-60 panel GI₅₀ MG-MID of 1.26 μM, with particular sensitivity observed in colon cancer (GI₅₀ MG-MID = 0.875 μM), leukemia (0.904 μM), and melanoma (0.926 μM) [2]. This series represents the first reported quinolines with dual EGFR/FAK inhibitory activity in addition to TOP1 inhibition [3].

topoisomerase I anticancer NCI-60 panel oncology therapeutics

4-Carbaldehyde Positional Advantage: Comparative Insecticidal Activity Data

The positioning of the aldehyde group at the 4-position of the quinoline ring confers measurable functional advantages compared to alternative positional isomers. Direct comparative testing demonstrated that quinoline-4-carbaldehyde exhibited superior insecticidal activity against Sitophilus oryzae (rice weevil) compared to quinoline-3-carbaldehyde [1]. Under fumigant conditions, quinoline-4-carbaldehyde achieved an LD₅₀ of 0.084 mg/cm² versus 0.173 mg/cm² for the 3-carbaldehyde isomer, representing a 2.06-fold difference in potency [1]. Under contact toxicity conditions, quinoline-4-carbaldehyde (LD₅₀ = 0.065 mg/cm²) similarly outperformed quinoline-3-carbaldehyde (LD₅₀ = 0.092 mg/cm²) by a factor of 1.42-fold [1].

agrochemical insecticidal activity structure-activity relationship positional isomer

Synthetic Versatility: 4-Carbaldehyde as Privileged Handle for Knoevenagel Condensation Chemistry

Quinoline-4-carbaldehydes, including the 6,7-dimethoxy-substituted variant, demonstrate superior reactivity in Knoevenagel condensation reactions compared to alternative aldehyde positions, enabling efficient synthesis of heteroarylidene malononitrile derivatives with antiproliferative activity [1]. The 4-carbaldehyde position provides optimal electronic and steric characteristics for condensation with malononitrile derivatives, as established through comparative synthetic studies across quinoline 2-, 3-, and 4-carbaldehyde regioisomers [1]. The most active compound in this series (compound 12, derived from 7-quinolinecarbaldehyde) exhibited an IC₅₀ of 2.3 μM, demonstrating the broader class potential of quinolinecarbaldehyde-derived structures [2].

synthetic chemistry Knoevenagel condensation building block heteroarylidene derivatives

6,7-Dimethoxy Substitution Enables Distinct Fluorescence Properties for Imaging Applications

The 6,7-dimethoxy substitution pattern on the quinoline ring imparts distinct fluorescence properties that differentiate it from mono-methoxy substituted analogs. A comparative fluorescence study of 6-methoxy-, 7-methoxy-, and 6,7-dimethoxycarbostyrils (quinolone derivatives) demonstrated that the 6- and 7-methoxy groups have different and complementary effects on fluorescence wavelength, quantum yield, and Stokes shift [1]. The 6,7-dimethoxy substitution provides a unique fluorescence signature compared to either mono-methoxy substitution pattern alone, making this scaffold suitable for development of fluorescent probes for bioimaging applications .

fluorescence quantum yield Stokes shift bioimaging fluorescent probe

Antitubercular Activity: Ring-Substituted Quinoline-4-carbaldehyde Scaffold Validation

Ring-substituted 4-quinolinecarbaldehyde derivatives, representing the broader structural class to which 6,7-dimethoxyquinoline-4-carbaldehyde belongs, have been identified as a new structural class of anti-tuberculosis agents [1]. In this SAR exploration, the most active compounds derived from the quinoline-4-carbaldehyde scaffold exhibited 99% inhibition at the lowest tested concentration of 3.125 μg/mL against drug-sensitive Mycobacterium tuberculosis H37Rv strain [1]. Compounds from the quinoline-4-carbaldehyde series (including 7c and 8a) demonstrated superior activity compared to the primary screening threshold of 6.25 μg/mL where >90% inhibition was observed for selected derivatives [2].

antitubercular Mycobacterium tuberculosis H37Rv 3D-QSAR anti-TB agent

6,7-Dimethoxyquinoline-4-carbaldehyde: Evidence-Based Application Scenarios for Research and Industrial Use


PDGFR Kinase Inhibitor Lead Generation Programs

Procure 6,7-dimethoxyquinoline-4-carbaldehyde as a starting scaffold for developing 3-substituted quinoline derivatives targeting PDGF receptor tyrosine kinase (PDGF-RTK). The 6,7-dimethoxy substitution pattern has been demonstrated to confer an advantageous effect for potent PDGF-RTK inhibition, with optimized 3-substituted derivatives achieving ≤20 nM IC₅₀ activity in cell-free enzymatic assays [1]. This application is supported by documented SAR showing that a lipophilic group at the quinoline 3-position, combined with the 6,7-dimethoxy substitution, contributes substantially to activity [2]. Use as a core scaffold for medicinal chemistry optimization rather than final therapeutic agent.

Topoisomerase I Inhibitor Discovery and NCI-60 Anticancer Screening

Employ 6,7-dimethoxyquinoline-4-carbaldehyde for synthesis of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as novel topoisomerase I (TOP1) inhibitors with validated anticancer activity. This scaffold class has demonstrated potent in vitro anticancer activity in NCI-60 panel testing, with lead compound 14m achieving GI₅₀ MG-MID 1.26 μM and sub-micromolar activity in colon cancer (0.875 μM), leukemia (0.904 μM), and melanoma (0.926 μM) [1]. This series also represents the first reported quinolines with dual EGFR/FAK inhibitory activity in addition to TOP1 inhibition [2], making it a privileged scaffold for multi-target anticancer agent development.

Diversity-Oriented Synthesis via Knoevenagel Condensation Chemistry

Utilize 6,7-dimethoxyquinoline-4-carbaldehyde as a strategic building block for generating heteroarylidene malononitrile libraries via Knoevenagel condensation. The 4-carbaldehyde position provides optimal reactivity for condensation with malononitrile derivatives compared to alternative quinolinecarbaldehyde isomers [1]. This synthetic versatility supports compound library generation for antiproliferative screening programs, with documented IC₅₀ values as low as 2.3 μM for optimized derivatives [2].

Anti-Tubercular Drug Discovery Using 4-Quinolinecarbaldehyde Scaffold

Deploy 6,7-dimethoxyquinoline-4-carbaldehyde in anti-tubercular drug discovery programs based on the validated 4-quinolinecarbaldehyde chemotype. Ring-substituted 4-quinolinecarbaldehyde derivatives constitute a recognized structural class of anti-tuberculosis agents, with the most active compounds achieving 99% inhibition at 3.125 μg/mL against drug-sensitive Mycobacterium tuberculosis H37Rv [1]. The established 3D-QSAR model for this class enables rational design of novel derivatives with predicted activity [2], supporting procurement for structure-guided optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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